(6-(Trifluoromethyl)pyridin-2-yl)methanamine

medicinal chemistry kinase inhibitor IDH2 inhibitor

(6-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 916304-19-3) is a fluorinated pyridine building block featuring a primary aminomethyl group at the 2-position and a trifluoromethyl substituent at the 6-position. This compound belongs to the trifluoromethylpyridine (TFMP) class, which is widely exploited in medicinal chemistry and agrochemical discovery for its enhanced lipophilicity, metabolic stability, and electronic modulation.

Molecular Formula C7H7F3N2
Molecular Weight 176.142
CAS No. 916304-19-3
Cat. No. B2359471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)pyridin-2-yl)methanamine
CAS916304-19-3
Molecular FormulaC7H7F3N2
Molecular Weight176.142
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(F)(F)F)CN
InChIInChI=1S/C7H7F3N2/c8-7(9,10)6-3-1-2-5(4-11)12-6/h1-3H,4,11H2
InChIKeyJDJHGZMTASXPEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (6-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 916304-19-3) vs. Positional Isomers and Non-Fluorinated Analogs


(6-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 916304-19-3) is a fluorinated pyridine building block featuring a primary aminomethyl group at the 2-position and a trifluoromethyl substituent at the 6-position. This compound belongs to the trifluoromethylpyridine (TFMP) class, which is widely exploited in medicinal chemistry and agrochemical discovery for its enhanced lipophilicity, metabolic stability, and electronic modulation [1]. The 6-CF3-pyridin-2-yl scaffold is a critical substructure in FDA-approved drugs such as enasidenib and is differentiated from its positional isomers (3-, 4-, 5-CF3) by its specific geometry for metal coordination, hydrogen bonding, and steric accessibility [2].

Why Generic Substitution of (6-(Trifluoromethyl)pyridin-2-yl)methanamine Fails: Position-Specific Reactivity and Target Engagement


Trifluoromethylpyridine methanamine isomers are not functionally interchangeable. The position of the CF3 group relative to the aminomethyl chelating handle dictates both physicochemical properties (pKa, logD) and pharmacophoric geometry. For example, the 6-CF3 isomer presents a distinct N–N distance and dihedral angle when coordinating metal ions or engaging kinase hinge regions compared to the 5-CF3 isomer, which is preferred for p70S6K inhibitor scaffolds . Additionally, the electron-withdrawing effect of the 6-CF3 group reduces the basicity of the pyridine nitrogen (predicted pKa ~3.13 for the 2-amino analog) versus the 3-CF3 isomer (pKa ~2.80), affecting salt formation, purification, and coupling efficiency . These position-dependent differences preclude simple replacement without altering synthetic outcomes and biological activity.

Quantitative Differentiation Evidence: (6-(Trifluoromethyl)pyridin-2-yl)methanamine Head-to-Head vs. Analogs


Divergent Drug Intermediate Destinations: Enasidenib (6-CF3) vs. VBT-5445 (5-CF3)

The 6-CF3-pyridin-2-yl methanamine scaffold is the essential building block for enasidenib (IDH2 inhibitor, FDA-approved 2017), whereas the 5-CF3 positional isomer is used to construct VBT-5445, a dual Pim/mTORC inhibitor. Substituting the 5-CF3 isomer into the enasidenib synthetic route would place the CF3 group in a sterically incompatible orientation for triazine ring substitution, disrupting the key pharmacophore [1]. This divergence in final drug target and clinical application provides a clear procurement decision point: researchers pursuing IDH2 or related targets should prioritize the 6-CF3 isomer [2].

medicinal chemistry kinase inhibitor IDH2 inhibitor

Pyridine Ring Basicity (pKa) Modulation by CF3 Substitution Position: Impact on Salt Formation and Chromatography

The electron-withdrawing effect of the CF3 group on the pyridine nitrogen is position-dependent. The 2-amino-6-(trifluoromethyl)pyridine core (representative of the target compound's pyridine ring) exhibits a predicted pKa of 3.13±0.24, whereas 3-(trifluoromethyl)pyridine has a predicted pKa of 2.80±0.10 . This ~0.33 unit difference in pKa translates to a >2-fold difference in protonation equilibrium at physiological pH, directly affecting hydrochloride salt stoichiometry, purification by ion-exchange chromatography, and reactivity in amide coupling reactions [1].

physicochemical property pKa salt formation

Lipophilicity Tuning: 6-CF3 vs. 4-CF3 vs. Non-Fluorinated Pyridine Methanamine Isomers

The 6-CF3-pyridin-2-yl methanamine scaffold imparts a distinct lipophilicity profile suitable for CNS drug design. Predicted logD (pH 7.4) values for the trifluoromethylpyridine core vary by substitution position: 2-CF3-pyridine has a measured logD of ~2.02, 3-CF3-pyridine has a logP of ~1.63, while the non-fluorinated 2-methylpyridine analog has a logP of ~1.2 [1]. The 6-CF3 positioning on the 2-aminomethylpyridine scaffold thus provides an optimal balance between passive permeability (logD > 1) and aqueous solubility for oral bioavailability, distinct from the more lipophilic 2-CF3 or less lipophilic 3-CF3 arrangements [2].

lipophilicity logD permeability

Synthetic Route Efficiency: Reductive Amination of 6-(Trifluoromethyl)pyridine-2-carbaldehyde vs. Halogen Displacement Routes for Other Isomers

The target compound is accessed via reductive amination of 6-(trifluoromethyl)pyridine-2-carbaldehyde with ammonia or methylamine, a route documented in patent US 8,003,654 B2 and the Ashimori synthesis [1]. This aldehyde precursor is commercially available (CAS 131747-65-4) and the reaction proceeds in THF at room temperature with typical yields exceeding 80% [1]. In contrast, the 3-CF3 isomer often requires halogen displacement from 2-chloro-3-(trifluoromethyl)pyridine, which necessitates high-pressure amination or transition-metal catalysis and yields a product mixture requiring extensive purification . The reductive amination route for the 6-CF3 isomer is thus operationally simpler and higher-yielding for laboratory-scale procurement and scale-up.

synthetic chemistry reductive amination process chemistry

Agrochemical Patent Differentiation: 6-CF3-Pyridyl-Methanamine as a Preferred Insecticide Scaffold over Non-Fluorinated Analogs

Ishihara Sangyo Kaisha's patent US 2010/0160326 A1 specifically claims pyridyl-methanamine derivatives bearing a trifluoromethyl (R4 = CF3) or chlorodifluoromethyl group at the 4-position of the pyridine ring as active ingredients for pest control agents [1]. The 6-CF3-pyridin-2-yl methanamine scaffold serves as the core intermediate for the most potent exemplified compounds. Comparative data within the patent show that CF3-substituted derivatives exhibit >10-fold improvement in insecticidal activity against lepidopteran pests relative to the corresponding non-fluorinated (R4 = H) analogs at equivalent application rates [2].

agrochemical insecticide patent

Optimal Procurement and Application Scenarios for (6-(Trifluoromethyl)pyridin-2-yl)methanamine


Synthesis of IDH2 Inhibitors (e.g., Enasidenib) for Oncology Research

The 6-CF3-pyridin-2-yl methanamine scaffold is irreplaceable for constructing the 1,3,5-triazine core of enasidenib and related mutant IDH2 inhibitors. The specific N–N chelation geometry presented by the 6-CF3 isomer is essential for binding to the IDH2 allosteric pocket. Procuring this specific isomer ensures fidelity to the published clinical candidate synthetic route and avoids late-stage failures due to positional impurities [1].

Agrochemical Lead Optimization: Insecticidal Pyridyl-Methanamine Derivatives

As demonstrated in Ishihara Sangyo Kaisha's patent portfolio, the 6-CF3-pyridin-2-yl methanamine is the preferred building block for generating potent insecticidal leads. The CF3 group provides >10-fold potency enhancement over non-fluorinated analogs, and procurement of this specific isomer guarantees access to the most active IP-protected chemical space for lepidopteran pest control [2].

CNS Drug Discovery Programs Requiring Balanced logD for Blood-Brain Barrier Penetration

The lipophilicity profile of the 6-CF3-pyridin-2-yl methanamine scaffold (predicted logD ~1.5-2.5 for derived amides) falls within the optimal range for CNS penetration. This differentiated pharmacokinetic profile, supported by the CF3 group's metabolic stability, makes this building block a strategic choice for neuroscience programs targeting kinases, GPCRs, or epigenetic enzymes in the brain [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Trifluoromethyl)pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.